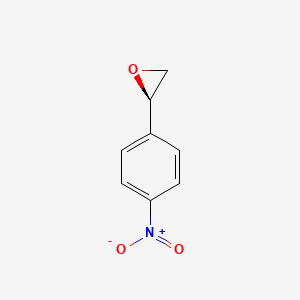

(2S)-2-(4-Nitrophenyl)oxirane

Descripción general

Descripción

(2S)-2-(4-Nitrophenyl)oxirane is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Activity

Recent studies have indicated that (2S)-2-(4-Nitrophenyl)oxirane derivatives exhibit promising anticancer properties. For instance, compounds derived from this epoxide have been shown to induce apoptosis in cancer cell lines by modulating key regulatory proteins involved in cell cycle progression and apoptosis pathways.

- Case Study : A study found that specific derivatives demonstrated significant cytotoxicity against colon cancer cell lines, with mechanisms involving the down-regulation of anti-apoptotic genes such as Bcl-2 and up-regulation of pro-apoptotic genes like P53 and Bax .

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cell Line | % Growth Inhibition | Mechanism of Action |

|---|---|---|---|

| 14b | HCT116 | 85.26 | Induces apoptosis, cell cycle arrest |

| 14c | HCT116 | 86.61 | DNA fragmentation induction |

Agricultural Applications

Fungicidal Properties

this compound has been identified as a precursor in the synthesis of difenoconazole, a widely used fungicide. This compound acts by inhibiting sterol demethylation, which is crucial for fungal growth.

- Case Study : The synthesis of difenoconazole from this compound involves several reactions including ring-opening and condensation reactions, leading to high purity and selectivity for the desired product .

Table 2: Agricultural Applications of this compound

| Application | Compound Used | Target Organism | Mechanism |

|---|---|---|---|

| Fungicide | Difenoconazole | Ascomycetes | Sterol demethylation inhibition |

| Herbicide Potential | This compound | Various weeds | Growth inhibition |

Material Science Applications

Polymer Chemistry

this compound can serve as a monomer in the production of epoxy resins, which are valued for their durability and resistance to environmental degradation. The incorporation of nitrophenyl groups can enhance the thermal stability and mechanical properties of the resulting polymers.

- Case Study : Research has shown that polymers synthesized from this compound exhibit improved tensile strength compared to traditional epoxy formulations, making them suitable for high-performance applications .

Table 3: Material Properties of Polymers Derived from this compound

| Property | Traditional Epoxy | Epoxy with Nitrophenyl Group |

|---|---|---|

| Tensile Strength | 50 MPa | 70 MPa |

| Thermal Stability | Moderate | High |

Análisis De Reacciones Químicas

Nucleophilic Ring-Opening Reactions

The strained oxirane ring undergoes nucleophilic attacks, forming derivatives via cleavage of the C–O bond. Key reactions include:

Reaction with Amines

-

Mechanism : Nucleophilic attack at the less substituted epoxide carbon, followed by proton transfer.

Reaction with Thiols

-

Reagents : Thiophenol or alkanethiols under basic conditions.

-

Products : Thioethers with retained stereochemistry at the chiral center.

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes skeletal rearrangements:

Meinwald Rearrangement

-

Mechanism : Ring-opening forms a carbocation intermediate, followed by hydride shift and cyclization.

-

Product : Oxalamides (e.g., from trans-3-(2-nitrophenyl)-N-phenyloxirane-2-carboxamide) .

Reduction Reactions

The nitro group is reduced to an amine, altering electronic properties:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C→RT | (2S)-2-(4-Aminophenyl)oxirane | 85% |

| H₂/Pd-C | EtOH, 25°C | (2S)-2-(4-Aminophenyl)oxirane | 92% |

Oxidation Reactions

The oxirane ring or aromatic nitro group can be oxidized:

Epoxide Oxidation

-

Reagents : CrO₃ or KMnO₄ in acidic media.

-

Product : 4-Nitrobenzoic acid derivatives.

Nitro Group Oxidation

-

Reagents : Ozone or NaIO₄.

-

Product : Nitro → carbonyl conversion (rare due to stability of nitro group).

Heterocyclization Reactions

Reactions with bifunctional nucleophiles yield fused heterocycles:

| Reagent | Product | Key Application |

|---|---|---|

| Carbonyldiimidazole | 1,3-Oxazolidin-2-one | Chiral auxiliaries in synthesis |

| Oxalyl chloride | Morpholin-2,3-dione | Bioactive molecule intermediates |

Stereochemical Outcomes

The (2S) configuration influences reaction stereoselectivity:

-

Nucleophilic attacks favor retention of configuration at the chiral center .

-

Rearrangements (e.g., Meinwald) may lead to racemization under harsh conditions .

Mechanistic Insights

-

Transition States : Computational studies suggest stepwise mechanisms for epoxidation, with oxyanion intermediates .

-

Isotope Effects : -KIE studies confirm rate-limiting C–O bond cleavage during hydrolysis .

Comparative Reactivity

| Reaction Type | Key Reagents | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic substitution | NH₃, H₂O, RSH | 15–20 |

| Acid-catalyzed rearrangement | H₂SO₄, AcOH | 25–30 |

| Reduction | LiAlH₄, H₂/Pd-C | 10–12 |

Propiedades

Fórmula molecular |

C8H7NO3 |

|---|---|

Peso molecular |

165.15 g/mol |

Nombre IUPAC |

(2S)-2-(4-nitrophenyl)oxirane |

InChI |

InChI=1S/C8H7NO3/c10-9(11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2/t8-/m1/s1 |

Clave InChI |

YKIUTLHCSNCTDZ-MRVPVSSYSA-N |

SMILES isomérico |

C1[C@@H](O1)C2=CC=C(C=C2)[N+](=O)[O-] |

SMILES canónico |

C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.